7-methoxythieno[3,2-b]pyridin-6-amine
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Overview
Description
7-methoxythieno[3,2-b]pyridin-6-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a methoxy group at the 7th position and an amine group at the 6th position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxythieno[3,2-b]pyridin-6-amine typically involves the construction of the thienopyridine core followed by the introduction of the methoxy and amine groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution can afford the corresponding chalcone, which is then used as a precursor to prepare a new series of pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxythieno[3,2-b]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can produce a variety of substituted thienopyridine compounds with different functional groups.
Scientific Research Applications
7-methoxythieno[3,2-b]pyridin-6-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxythieno[3,2-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit the growth of certain tumor cell lines by interfering with cellular processes essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxythieno[3,2-b]pyridin-6-amine include other thienopyridine derivatives, such as:
- Thieno[3,2-b]pyridin-7-amine
- Thieno[3,2-b]pyridin-6-ol
- Thieno[3,2-b]pyridin-6-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a methoxy group and an amine group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2763758-85-4 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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